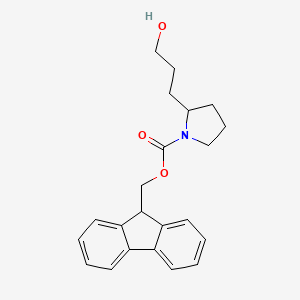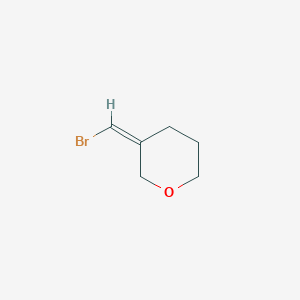
(3Z)-3-(Bromomethylidene)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-(Bromomethylidene)oxane is an organic compound characterized by the presence of a bromomethylidene group attached to an oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(Bromomethylidene)oxane typically involves the bromination of a suitable precursor under controlled conditions. One common method is the bromination of 3-methylideneoxane using bromine or a bromine-containing reagent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-(Bromomethylidene)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.
Reduction Reactions: Reduction of the bromomethylidene group can lead to the formation of methylidene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields hydroxymethylideneoxane, while reduction with sodium borohydride produces methylideneoxane.
Applications De Recherche Scientifique
(3Z)-3-(Bromomethylidene)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of bromine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3Z)-3-(Bromomethylidene)oxane involves its interaction with molecular targets through the bromomethylidene group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-(Bromomethylidene)oxane: An isomer with a different configuration around the double bond.
3-(Chloromethylidene)oxane: A similar compound with a chlorine atom instead of bromine.
3-(Methylidene)oxane: Lacks the halogen atom, providing a basis for comparison in reactivity and applications.
Uniqueness
(3Z)-3-(Bromomethylidene)oxane is unique due to the presence of the bromomethylidene group, which imparts distinct reactivity and potential applications compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and other reactions, making it a valuable intermediate in organic synthesis and research.
Propriétés
Formule moléculaire |
C6H9BrO |
|---|---|
Poids moléculaire |
177.04 g/mol |
Nom IUPAC |
(3Z)-3-(bromomethylidene)oxane |
InChI |
InChI=1S/C6H9BrO/c7-4-6-2-1-3-8-5-6/h4H,1-3,5H2/b6-4- |
Clé InChI |
JOWYENVCQRNYPV-XQRVVYSFSA-N |
SMILES isomérique |
C1C/C(=C/Br)/COC1 |
SMILES canonique |
C1CC(=CBr)COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13188321.png)


![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
![4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13188346.png)


![1-[3-Amino-4-(2-methylpropyl)piperidin-1-yl]ethan-1-one](/img/structure/B13188366.png)
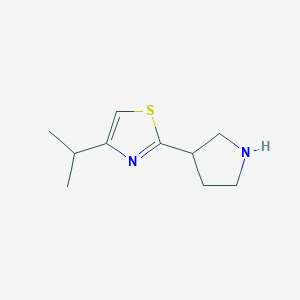
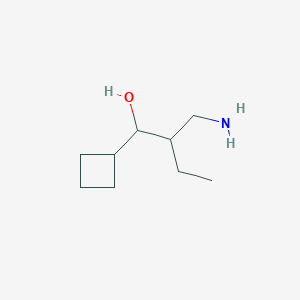
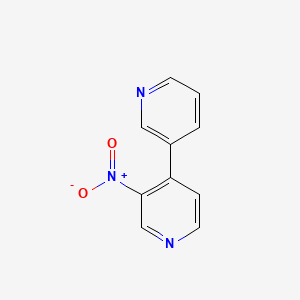
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
